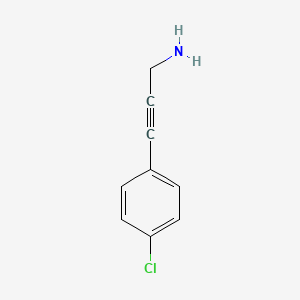

3-(4-Chlorophenyl)prop-2-yn-1-amine

Description

Contextualization within Propargylamine (B41283) Chemistry

Propargylamines are a class of organic compounds that feature an amino group attached to a propargyl scaffold. nih.govwikipedia.org They are recognized as highly versatile building blocks in organic synthesis and are a prominent pharmacophore in medicinal chemistry. nih.govresearchgate.net The unique reactivity of the propargylamine moiety stems from its combination of a nucleophilic amino group and an electrophilic/dipolarophilic triple bond. nih.gov

The synthesis of propargylamines is most famously achieved through a one-pot, three-component reaction known as the A³ coupling (Aldehyde-Alkyne-Amine). researchgate.netnih.gov This method involves the reaction of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal such as copper or gold. researchgate.net For a compound like 3-(4-Chlorophenyl)prop-2-yn-1-amine, a plausible A³ coupling route would involve 4-chlorophenylacetylene, formaldehyde (B43269), and ammonia (B1221849) or a protected amine equivalent. Other synthetic strategies include the alkynylation of imines or their precursors. wikipedia.org

Propargylamines serve as crucial intermediates for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including pyrroles, oxazoles, quinolines, and pyridines. researchgate.netnih.gov Their utility in drug discovery is underscored by their presence in several marketed drugs, particularly those targeting neurological disorders like Parkinson's and Alzheimer's disease. researchgate.net

Significance of Chloro-Substituted Phenyl Moieties in Organic Chemistry

The incorporation of a chlorine atom onto a phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's biological activity and physicochemical properties. nih.gov This is sometimes referred to as the "magic chloro" effect, highlighting the profound, and occasionally unexpected, improvements in potency or pharmacokinetics that can arise from this substitution. acs.org

The chloro substituent exerts its influence through several mechanisms:

Electronic Effects : As an electron-withdrawing group, chlorine can alter the electron density of the phenyl ring, which can influence how the molecule interacts with biological targets like proteins. ontosight.ai

Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity (oil/fat solubility) of a compound. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes or the blood-brain barrier.

Metabolic Stability : The C-Cl bond is relatively strong and can block positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation, thereby increasing the drug's half-life.

The presence of a 4-chloro (para) substituent on the phenyl ring of this compound is therefore expected to significantly influence its properties compared to its non-chlorinated analog. This substitution is a key feature for structure-activity relationship (SAR) studies in drug development. nih.gov

Overview of Research Trajectories for Related Compounds

While direct research on this compound is limited, the research trajectories for analogous compounds provide a clear picture of its potential applications and areas of investigation.

Chalcone Derivatives : Related structures, such as (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, are a type of chalcone. imamu.edu.sa These compounds are synthesized via Claisen-Schmidt condensation and are investigated for their potential as precursors to alkaloids and for their own biological activities. imamu.edu.sa The 4-chlorophenyl group is a common feature in these studies.

Inhibitors of Biological Targets : The propargylamine moiety is a known inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. tandfonline.com Consequently, many research efforts focus on synthesizing substituted propargylamines and evaluating them as potential treatments for Alzheimer's or Parkinson's disease.

Anticancer Agents : The 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold has been used to develop histone deacetylase (HDAC) inhibitors with anticancer properties. nih.gov This highlights the utility of the chloro-phenylamino structural element in designing molecules that interact with specific biological targets.

Multifunctional Agents : Research often aims to combine the properties of different pharmacophores. For instance, novel derivatives have been created by modifying pyrimidinylthiourea with a propargylamine group to create multifunctional agents for Alzheimer's disease that can inhibit multiple targets simultaneously.

The research on these related compounds suggests that this compound would likely be investigated for its potential as a neurological agent, an anticancer compound, or as a versatile intermediate for creating more complex heterocyclic systems with diverse biological activities. The chloro-substitution provides a critical handle for optimizing potency and pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)prop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZDTNABXXXMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Chlorophenyl Prop 2 Yn 1 Amine and Its Analogs

Classical Approaches in Propargylamine (B41283) Synthesis

Traditional methods for the synthesis of propargylamines, including 3-(4-chlorophenyl)prop-2-yn-1-amine, often involve stepwise procedures such as the amination of propargyl halides or reductive amination. researchgate.netnih.gov

Amination Reactions of Propargyl Halides

A straightforward and long-established method for synthesizing propargylamines is the nucleophilic substitution of propargyl halides with amines. kcl.ac.ukresearchgate.netnih.gov This approach involves the reaction of a suitably substituted propargyl halide, such as 3-bromo-1-(4-chlorophenyl)propyne, with an amine. While effective, this method can be limited by the availability and stability of the propargyl halide and the potential for side reactions, such as overalkylation, especially when using primary amines. libretexts.org

A variation of this approach involves the use of propargylic phosphates or triflates as the electrophile, which can offer improved reactivity and selectivity in some cases. kcl.ac.uknih.gov

Reductive Amination Strategies

Reductive amination provides an alternative route to propargylamines, starting from a propargyl aldehyde or ketone. libretexts.orgmasterorganicchemistry.com The process involves the initial formation of an imine or enamine intermediate through the reaction of the carbonyl compound with an amine, followed by in-situ reduction. libretexts.orgmasterorganicchemistry.comyoutube.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial; for instance, NaBH₃CN is often preferred as it is less reactive towards the starting carbonyl compound, allowing for the efficient formation of the imine intermediate before reduction. masterorganicchemistry.com This one-pot procedure is highly versatile and can be used to synthesize primary, secondary, and tertiary amines by selecting the appropriate amine starting material. libretexts.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. phytojournal.comresearchgate.net The most prominent MCR for the synthesis of propargylamines is the A³ (Aldehyde-Alkyne-Amine) coupling reaction. phytojournal.comwikipedia.org

A³ Coupling (Aldehyde-Alkyne-Amine) Reactions

The A³ coupling reaction is a one-pot, three-component condensation of an aldehyde, a terminal alkyne, and an amine to produce a propargylamine. phytojournal.comwikipedia.org This method is highly efficient for the synthesis of a diverse range of propargylamines, including analogs of this compound. The reaction typically proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a metal catalyst. phytojournal.comnih.gov

A wide variety of metals have been successfully employed to catalyze the A³ coupling reaction. phytojournal.commdpi.com These catalysts activate the terminal alkyne's C-H bond, facilitating the formation of the key carbon-carbon bond. phytojournal.comnih.gov

Initial reports highlighted the effectiveness of copper, gold, and silver catalysts. mdpi.com Since then, the scope has expanded to include a range of other metals such as iron, nickel, cobalt, iridium, and zinc. phytojournal.comajgreenchem.com The choice of metal catalyst and ligands can significantly influence the reaction's efficiency, substrate scope, and even enantioselectivity in asymmetric variants of the A³ coupling. nih.gov For instance, copper and gold catalysts are widely used due to their high catalytic activity, often in aqueous media, contributing to the "green" credentials of this methodology. wikipedia.orgorganic-chemistry.org Heterogeneous catalysts, such as copper-functionalized metal-organic frameworks (MOFs), have also been developed to facilitate catalyst recovery and reuse. nih.gov

Table 1: Examples of Metal-Catalyzed A³ Coupling Reactions

| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | CuI | Water | 95 | phytojournal.com |

| Benzaldehyde (B42025) | Morpholine | Phenylacetylene | AuCl₃ | Water | 92 | organic-chemistry.org |

| 4-Methylbenzaldehyde | Morpholine | Phenylacetylene | MIL-101(Cr)-SB-Cu | Toluene | 82 | nih.gov |

| Various Aromatic | Various Secondary | Various Terminal | [Bis(picolinate-κ2N:O).Cu(II)] | Water | High | ajgreenchem.com |

In recent years, significant efforts have been directed towards developing metal-free A³ coupling reactions to enhance the sustainability and cost-effectiveness of propargylamine synthesis. rsc.orgresearchgate.net These protocols often rely on the inherent reactivity of the starting materials or the use of non-metallic promoters.

One notable metal-free approach involves the use of o-hydroxybenzaldehydes, such as salicylaldehyde. phytojournal.com It has been proposed that these aldehydes can participate in the reaction mechanism, facilitating the C-H activation of the alkyne without the need for a metal catalyst. phytojournal.com Another strategy employs alkynyl carboxylic acids as surrogates for terminal alkynes in a decarboxylative A³ coupling. acs.org This method can proceed under catalyst- and solvent-free conditions, offering a particularly green synthetic route. acs.org The reaction is believed to proceed through an ortho-quinonoid intermediate that undergoes a concerted decarboxylation with the alkynoic acid. acs.org

Table 2: Examples of Metal-Free A³ Coupling Reactions

| Aldehyde | Amine | Alkyne Source | Conditions | Yield (%) | Reference |

| Salicylaldehyde | Dibenzylamine | Phenylacetylene | Neat, 80 °C | 90 | phytojournal.com |

| 2-Hydroxybenzaldehyde | Piperidine | Phenylpropiolic acid | Neat, 100 °C | 92 | acs.org |

| Various Aldehydes | Various Secondary Amines | Phenylacetylene | Magnetized Water | Good | rsc.org |

Mannich-Type Reactions Involving Terminal Alkynes

The most prominent and versatile method for the synthesis of propargylamines, including this compound, is the three-component Mannich-type reaction, often referred to as the A3 (aldehyde-alkyne-amine) or KA2 (ketone-alkyne-amine) coupling. mdpi.comresearchgate.net This reaction involves the condensation of a terminal alkyne, an aldehyde or ketone, and an amine, typically catalyzed by a transition metal salt. wikipedia.orglibretexts.org

In the context of synthesizing this compound, the reaction would involve 4-chlorophenylacetylene, formaldehyde (B43269) (or a suitable equivalent), and ammonia (B1221849) or a primary amine. The general scheme for the A3 coupling is as follows:

Scheme 1: General A3 Coupling Reaction for Propargylamine Synthesis

Copper salts, particularly copper(I) halides like CuBr, are widely used catalysts for these transformations due to their high catalytic efficiency and affordability. mdpi.com The reaction proceeds through the in-situ formation of a copper acetylide from the terminal alkyne, which then attacks the iminium ion generated from the condensation of the aldehyde and the amine. researchgate.net

The scope of the A3 coupling is broad, allowing for the synthesis of a diverse range of propargylamine derivatives. While a specific study detailing the synthesis of this compound via this method was not found in the immediate search, numerous examples with substituted phenylacetylenes and various amines and aldehydes have been reported, suggesting the feasibility of this approach. For instance, the A3 coupling of phenylacetylene, piperidine, and benzaldehyde using a copper-iron nanoparticle catalyst has been shown to produce the corresponding propargylamine in high yield. researchgate.net

| Alkyne | Aldehyde | Amine | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Benzaldehyde | Piperidine | CuFe2O4 NPs | 90 | researchgate.net |

| 2-Methylbut-3-yn-2-ol | Various Aldehydes | Pyrrolidine | CuBr/Pinap | 79-95 | nih.gov |

| Trimethylsilylacetylene | Various Aldehydes | Various Amines | CuBr-Quinap | High | nih.gov |

Chemo- and Regioselective Synthesis Considerations

In the synthesis of complex molecules, chemo- and regioselectivity are critical aspects. For the synthesis of this compound and its analogs, these considerations come into play, particularly when using substituted starting materials or when competing reaction pathways are possible.

Chemoselectivity: In the A3 coupling, the chemoselective activation of the terminal alkyne C-H bond over other potentially reactive functional groups is crucial. The use of late transition metals like copper and gold is effective in achieving this selective activation. mdpi.com Furthermore, the reaction conditions can be tuned to favor the desired coupling over potential side reactions, such as the Glaser coupling (homocoupling of the terminal alkyne).

Regioselectivity: When unsymmetrical ketones are used in KA2 couplings, the regioselectivity of the enolization and subsequent attack on the iminium ion becomes a key factor. wikipedia.org For the synthesis of this compound from 4-chlorophenylacetylene, the regioselectivity is inherently controlled by the nature of the reactants, leading to the desired constitutional isomer. However, in the synthesis of more complex analogs with multiple reaction sites, controlling the regioselectivity can be a significant challenge. For example, in the synthesis of carbazoles through a tandem heteroannulation, the regioselectivity of the C-H activation step is a critical determinant of the final product structure. nih.govnih.gov The choice of catalyst and reaction conditions can be used to influence and control the regiochemical outcome in such cases. nih.govnih.gov

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. In the synthesis of propargylamines, several green chemistry approaches have been explored.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free A3 coupling reactions have been successfully developed, often utilizing microwave irradiation to accelerate the reaction and improve yields. nih.gov These solvent-free conditions not only reduce waste but can also lead to simpler work-up procedures.

Another green approach involves the use of water as a reaction medium. Water is a non-toxic, non-flammable, and inexpensive solvent. The A3 coupling reaction has been shown to proceed efficiently in water, sometimes with the aid of a surfactant or a water-soluble catalyst. libretexts.org The development of heterogeneous catalysts, such as copper nanoparticles on a solid support, further enhances the green credentials of the synthesis by allowing for easy separation and recycling of the catalyst. researchgate.net For instance, a copper-catalyzed A3 coupling has been reported to proceed in water, highlighting the potential for aqueous synthesis of propargylamines. researchgate.net

| Approach | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|

| Solvent-free | Microwave irradiation, NaBH4 | Reduced waste, rapid reaction | nih.gov |

| Aqueous medium | Cu(I) catalyst | Environmentally benign solvent | libretexts.org |

| Heterogeneous catalysis | CuFe2O4 NPs | Catalyst recyclability | researchgate.net |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and developing new synthetic methods. The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of an amine with a carbonyl compound. wikipedia.org This electrophilic iminium ion is then attacked by a carbon nucleophile, which in the case of A3 coupling is a metal acetylide.

For the metal-catalyzed A3 coupling, the mechanism is generally believed to involve the following key steps:

Formation of a Metal Acetylide: The transition metal catalyst, typically copper(I) or silver(I), reacts with the terminal alkyne (e.g., 4-chlorophenylacetylene) to form a metal acetylide. This step increases the nucleophilicity of the alkyne. mdpi.comnih.gov

Formation of an Iminium Ion: The aldehyde and amine react to form an iminium ion in situ. wikipedia.org

Nucleophilic Attack: The metal acetylide attacks the electrophilic carbon of the iminium ion, forming the new carbon-carbon bond and generating the propargylamine product. mdpi.com

Catalyst Regeneration: The catalyst is regenerated, allowing it to participate in further catalytic cycles.

Chemical Reactivity and Transformations of 3 4 Chlorophenyl Prop 2 Yn 1 Amine

Reactions of the Terminal Alkyne Moiety

The carbon-carbon triple bond in 3-(4-chlorophenyl)prop-2-yn-1-amine is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

Hydration and Hydroamination Reactions

The addition of water across the triple bond, known as hydration, typically follows Markovnikov's rule to yield methyl ketones when catalyzed by mercury(II) salts or other metal catalysts. mdma.chnih.govchem-station.comfiveable.me While specific studies on this compound are not prevalent, the general mechanism involves the formation of an enol intermediate which then tautomerizes to the more stable keto form. masterorganicchemistry.com Anti-Markovnikov hydration, leading to the formation of an aldehyde, can also be achieved using specific ruthenium catalysts. mdma.ch

Hydroamination, the addition of an amine across the alkyne, is another important transformation. These reactions can be catalyzed by various metal complexes, including those of ruthenium and gold, and generally require high activation energies due to the repulsion between the electron-rich alkyne and the amine nucleophile. mdma.chfrontiersin.orgresearchgate.net The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the specific catalyst and reaction conditions employed. frontiersin.org

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". alfa-chemistry.comnih.govsigmaaldrich.com This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The reaction is known for its reliability, high yields, and tolerance of a wide variety of functional groups. sigmaaldrich.com The process involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide. wikipedia.org

Beyond the CuAAC, alkynes can participate in other cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles like nitrile oxides to form isoxazoles. youtube.com Diels-Alder reactions, formally a [4+2] cycloaddition, can also involve alkynes, leading to the formation of six-membered rings. wikipedia.org

Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of this compound with an aryl or vinyl halide would result in the formation of a disubstituted alkyne. The catalytic cycle involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination. wikipedia.orgjk-sci.com A variety of palladium catalysts and ligands can be employed, and copper-free versions of the reaction have also been developed. libretexts.orgmdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com While the primary substrate for the Heck reaction is an alkene, variations exist where alkynes can be involved. For instance, a reductive Heck reaction can couple terminal alkenes with aryl halides. nih.gov A photoinduced palladium-catalyzed dicarbofunctionalization of terminal alkynes has also been reported, leading to the formation of 1,3-enynes. nih.gov

Oxidation Reactions

The alkyne and amine moieties in propargylamines are both susceptible to oxidation. rsc.org The oxidation of propargylamines can lead to various products, including enaminones. acs.orgacs.org Visible light-mediated aerobic oxidation using a photoredox catalyst can achieve chemoselective Cα–H oxidation of propargylamines to yield 2-ynamides. rsc.org In some cases, oxidation can lead to the formation of N-oxides. rsc.org

Reactions of the Primary Amine Functionality

The primary amine group in this compound is nucleophilic and basic, allowing it to undergo reactions typical of primary amines.

Acylation and Sulfonylation

Acylation: Primary amines readily react with acylating agents such as acid chlorides and anhydrides to form amides. byjus.comorgoreview.comlibretexts.org This nucleophilic acyl substitution reaction is a fundamental transformation in organic chemistry. byjus.com The reaction of this compound with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl derivative. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. byjus.comlibretexts.org Chemoselective acylation of primary amines in the presence of other functional groups can be achieved under specific conditions. acs.org

Sulfonylation: Similarly, primary amines can be sulfonylated by reacting with sulfonyl chlorides to form sulfonamides. organic-chemistry.orgresearchgate.netorganic-chemistry.org This reaction is catalyzed by various agents, including indium and cupric oxide. organic-chemistry.orgresearchgate.net The resulting sulfonamides are important functional groups in medicinal chemistry. acs.org One-pot methods for the direct synthesis of sulfonamides from thiols and amines have also been developed. rsc.org

Alkylation and Arylation

The primary amine functionality of this compound readily undergoes N-alkylation and N-arylation reactions, which are fundamental transformations for the synthesis of secondary and tertiary amines.

Alkylation: The nucleophilic nature of the primary amine allows for its reaction with various alkylating agents, such as alkyl halides, to form C-N bonds. These reactions typically proceed via a nucleophilic substitution mechanism. The use of a base is often necessary to neutralize the hydrogen halide byproduct and to deprotonate the amine, thereby increasing its nucleophilicity. The reaction can be controlled to achieve mono- or dialkylation by adjusting the stoichiometry of the reactants and the reaction conditions. For instance, reaction with one equivalent of an alkyl halide would predominantly yield the secondary amine, while an excess of the alkylating agent would favor the formation of the tertiary amine. A general representation of this process is the reaction of an amine with an alkyl halide in the presence of a base.

A modern approach to N-alkylation involves a metallaphotoredox strategy, which utilizes a halogen abstraction-radical capture (HARC) mechanism. This visible-light-induced, copper-catalyzed protocol allows for the coupling of a wide range of N-nucleophiles with primary, secondary, or tertiary alkyl bromides at room temperature. This method is notable for its broad substrate scope and mild reaction conditions.

| Alkylating Agent | Catalyst/Conditions | Product Type |

| Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃, Et₃N) | Secondary or Tertiary Amine |

| Alkyl Bromide | Cu(II) salt, photocatalyst, visible light | Secondary or Tertiary Amine |

Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through several methods, most notably through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between amines and aryl halides. This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. The choice of ligand is crucial for the efficiency and scope of the reaction.

Another approach for N-arylation is the Chan-Lam coupling, which utilizes copper catalysts and arylboronic acids as the arylating agent. This reaction is often performed under milder conditions and can be more tolerant of certain functional groups compared to palladium-catalyzed methods.

| Arylating Agent | Catalyst System | Reaction Name |

| Aryl Halide (e.g., Ar-Br) | Pd catalyst, phosphine ligand, base | Buchwald-Hartwig Amination |

| Arylboronic Acid (e.g., Ar-B(OH)₂) | Cu catalyst, base | Chan-Lam Coupling |

Imine and Enamine Formation

The primary amine of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines and enamines, respectively. These reactions are fundamental in organic synthesis for the construction of carbon-nitrogen double bonds and for the functionalization of carbonyl compounds.

Imine Formation: The reaction with aldehydes or ketones under acidic or basic catalysis leads to the formation of an imine, also known as a Schiff base. The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The equilibrium can be driven towards the imine product by removing water from the reaction mixture. The pH of the reaction is a critical parameter; mildly acidic conditions (pH 4-5) are often optimal as they facilitate both the nucleophilic attack and the dehydration step.

Enamine Formation: While primary amines react with aldehydes and ketones to form imines, secondary amines yield enamines. Therefore, if this compound is first mono-alkylated to a secondary amine, it can then react with an aldehyde or ketone to form an enamine. The mechanism is similar to imine formation up to the formation of an iminium ion. At this stage, instead of deprotonation at the nitrogen, a proton is removed from an adjacent carbon atom (the α-carbon), resulting in the formation of a carbon-carbon double bond conjugated to the nitrogen atom. Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon.

| Carbonyl Compound | Product | Key Intermediate |

| Aldehyde (R-CHO) | Imine | Carbinolamine |

| Ketone (R₂C=O) | Imine | Carbinolamine |

| Aldehyde/Ketone (with secondary propargylamine) | Enamine | Iminium ion |

Heterocycle Formation via Amine Reactivity

The presence of both a nucleophilic amine and a reactive alkyne group in this compound makes it a versatile precursor for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through intramolecular cyclization or intermolecular reactions followed by cyclization.

Pyrrole (B145914) Synthesis: Substituted pyrroles can be synthesized from propargylamines through various catalytic methods. One approach involves a one-pot tandem enyne cross-metathesis–cyclization reaction with ethyl vinyl ether, catalyzed by a ruthenium complex. This method provides a facile entry to 1,2,3-substituted pyrroles. rsc.org

Imidazole (B134444) Synthesis: Imidazoles are another class of heterocycles accessible from propargylamines. For instance, the reaction of N-propargylamines with carbodiimides in the presence of a titanacarborane monoamide catalyst affords substituted 2-aminoimidazoles via a [3+2] annulation. rsc.org A transition-metal-free cascade process involving the nucleophilic addition of a propargylamine (B41283) to a carbodiimide (B86325) followed by sodium hydroxide-mediated intramolecular alkyne hydroamination also yields imidazole derivatives. organic-chemistry.org

Oxazole (B20620) Synthesis: The synthesis of oxazoles can be achieved from N-acylated propargylamines. For example, N-propargylamides can undergo a metal-free cyclization promoted by (diacetoxyiodo)benzene (B116549) to form oxazolines and subsequently oxazoles. wikipedia.org Another method involves the reaction of N,1,1-tricarbonylated propargylamines with butyllithium, leading to a ring closure between the ethynyl (B1212043) and carbamoyl (B1232498) groups to yield 2,5-disubstituted oxazole-4-carboxylates. acs.org

| Heterocycle | Reaction Type | Key Reagents/Catalysts |

| Pyrrole | Enyne cross-metathesis–cyclization | Ruthenium catalyst, ethyl vinyl ether rsc.org |

| Imidazole | [3+2] Annulation | Titanacarborane monoamide, carbodiimide rsc.org |

| Imidazole | Cascade nucleophilic addition/hydroamination | NaOH, carbodiimide organic-chemistry.org |

| Oxazole | Metal-free cyclization | (Diacetoxyiodo)benzene, N-propargylamide wikipedia.org |

| Oxazole | Intramolecular cyclization | Butyllithium, N,1,1-tricarbonylated propargylamine acs.org |

Reactivity of the Chlorophenyl Substituent

The chlorophenyl group in this compound offers another site for chemical modification, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

While aryl chlorides are generally unreactive towards nucleophilic substitution, the reaction can be facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, typically in the ortho or para position to the leaving group. libretexts.org In the case of this compound, the propargylamine substituent is not strongly electron-withdrawing, making classical nucleophilic aromatic substitution challenging under standard conditions. However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution of the chlorine atom may be possible.

A more versatile approach to functionalize the chlorophenyl ring is through metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester. This reaction is highly versatile and tolerant of a wide range of functional groups, making it suitable for the modification of this compound. By reacting with an appropriate boronic acid, the chlorine atom can be replaced with a variety of alkyl, alkenyl, or aryl groups.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. acs.org This reaction could be used to couple another alkyne to the chlorophenyl ring of the title compound, leading to the synthesis of more complex conjugated systems.

Buchwald-Hartwig Amination: As mentioned previously for N-arylation, the Buchwald-Hartwig amination can also be applied to the chlorophenyl group. wikipedia.org By reacting this compound with another amine in the presence of a palladium catalyst, the chlorine atom can be substituted to form a diamine derivative.

| Coupling Reaction | Coupling Partner | Catalyst System |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, base |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base acs.org |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base wikipedia.org |

Cascade and Tandem Reactions Utilizing Multiple Functional Groups

The strategic arrangement of the amine, alkyne, and chlorophenyl groups in this compound allows for the design of elegant cascade and tandem reactions, where multiple bond-forming events occur in a single operation. These processes are highly efficient in terms of atom and step economy.

For instance, a cascade reaction could be initiated by the reaction of the amine group, with the resulting intermediate undergoing a subsequent cyclization involving the alkyne. An example of such a process is the DBU-mediated cascade reaction of propargylamines with dimethyl 3-oxoglutarate, which proceeds through a sequence of 1,4-conjugate addition, lactonization, alkyne–allene isomerization, enol–keto tautomerization, 6π-electrocyclization, and aromatization to form functionalized benzo[c]chromen-6-ones. helsinki.fi

Another example is a gold-catalyzed imine-propargylamine cascade sequence for the synthesis of substituted pyrazines. nih.gov Furthermore, a radical-induced tandem cyclization of propargylamines with diaryl disulfides has been developed for the synthesis of 3-arylthioquinoline derivatives. This reaction proceeds via a cascade of sulfuration, cyclization, oxidation, and aromatization.

These examples, while not specific to this compound, illustrate the potential of this class of compounds to participate in complex and powerful transformations, leading to the rapid assembly of diverse and valuable molecular scaffolds.

Spectroscopic and Structural Elucidation of 3 4 Chlorophenyl Prop 2 Yn 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectral Analysis and Signal Assignments

No specific ¹H NMR spectra for 3-(4-Chlorophenyl)prop-2-yn-1-amine were found in the reviewed literature. A proper analysis would require experimental data showing chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for each proton in the molecule.

¹³C NMR Spectral Analysis and Chemical Shifts

Similarly, experimental ¹³C NMR data, which is crucial for identifying the carbon skeleton of the molecule, remains unavailable in the public domain for this compound. A detailed analysis would involve assigning the chemical shifts for the nine distinct carbon atoms in the structure, including the two sp-hybridized carbons of the alkyne group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound has been published. A characteristic FT-IR spectrum would be expected to show absorption bands corresponding to the N-H stretching of the primary amine, the C≡C stretching of the alkyne, the C-Cl stretching, and the vibrations of the aromatic ring. While spectra for related but structurally different compounds like chalcones are available, they are not applicable to the target molecule. mdpi.comimamu.edu.sa

Raman Spectroscopy

The Raman spectrum of this compound is also not documented in the available literature. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, especially the alkyne C≡C triple bond, which often gives a strong Raman signal.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is crucial for confirming the molecular weight of a compound and deducing its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise elemental formula of a molecule. For this compound, with a chemical formula of C₉H₈ClN, the theoretical exact mass can be calculated. An experimental HRMS measurement would be required to confirm this composition by comparing the theoretical and measured values to within a very small margin of error (typically in parts per million). Without published experimental data, this confirmation is not possible.

Fragmentation Pattern Analysis

In mass spectrometry, molecules often break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides valuable clues about the compound's structure. For this compound, one would expect to observe specific fragmentation pathways, such as the loss of the amine group or cleavage at the bonds adjacent to the alkyne and the phenyl ring. A detailed analysis of these patterns would require an experimental mass spectrum, which is not available in the reviewed literature.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Geometry and Conformation

A crystal structure analysis of this compound would reveal the precise geometry of the molecule. This would include the planarity of the chlorophenyl group, the linear nature of the alkyne, and the conformation of the aminomethyl group. Without experimental crystallographic data, any discussion of the molecular geometry would be purely theoretical.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules are arranged in a crystal is determined by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking. An X-ray diffraction study would elucidate how molecules of this compound interact with each other in the solid state, which influences physical properties like melting point and solubility. No such studies have been published.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is related to its electronic structure.

UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths of light that a molecule absorbs. For this compound, the absorption spectrum would be expected to show bands corresponding to the π-π* transitions of the chlorophenyl ring and the conjugated alkyne system. The position and intensity of these bands are characteristic of the chromophore.

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Not all molecules fluoresce, but for those that do, the emission spectrum provides further insight into the electronic structure and excited states. There is no available data to indicate whether this compound is fluorescent or what its emission properties might be.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the determination of molecular properties with high accuracy. These calculations solve the Schrödinger equation for a given molecule, providing a wealth of information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule.

For a molecule like 3-(4-Chlorophenyl)prop-2-yn-1-amine, a DFT study, often using a basis set such as B3LYP/6-311++G(d,p), would calculate the optimal bond lengths, bond angles, and dihedral angles. While specific data for the target compound is not available, a study on a related molecule, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, provides an example of the type of data generated. The calculated geometrical parameters from such a study are generally found to be in good agreement with experimental data from techniques like X-ray diffraction.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) from a DFT study on a related Chlorophenyl Compound. Note: This data is for (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one and is presented for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-Cl | 1.74 |

| C=C | 1.35 | |

| C=O | 1.25 | |

| C-N | - | |

| Bond Angle | C-C-Cl | 119.5 |

| C-C=C | 121.3 | |

| C-C-H | 119.8 |

Beyond DFT, other methods are employed to study electronic structure. Ab initio methods, like Hartree-Fock (HF), solve the Schrödinger equation from first principles without using experimental parameters. They can be computationally intensive but offer high accuracy.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecular systems. These methods are particularly useful for preliminary analyses or for systems where higher-level computations are not feasible.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing these orbitals, especially the frontier orbitals, provides deep insights into chemical reactivity and electronic transitions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. For a compound like this compound, the amine group would be expected to contribute significantly to the HOMO, indicating its nucleophilic character. The aromatic ring and the alkyne system would be involved in both HOMO and LUMO. In a related study on (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the HOMO-LUMO transition was found to imply an electron density transfer from the chlorophenyl ring to the rest of the molecule.

Table 2: Representative Frontier Molecular Orbital Data from a Study on a Related Compound. Note: This data is for (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one and is presented for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects due to the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In a molecule containing a chlorophenyl group, NBO analysis can quantify the delocalization of electron density from the lone pairs of the chlorine atom into the anti-bonding orbitals of the phenyl ring. For instance, studies on similar molecules show significant interaction energies between the lone pair orbitals of chlorine (n(Cl)) and the π* anti-bonding orbitals of the carbon-carbon bonds in the ring (π*(C-C)), indicating substantial charge delocalization and stabilization of the molecule.

Applications As a Synthetic Intermediate for Advanced Chemical Structures

Precursor in the Synthesis of Heterocyclic Compounds

The transformation of propargylamines into various heterocyclic compounds is a cornerstone of their application in synthetic chemistry. acs.org The intrinsic functionality of the propargylamine (B41283) skeleton allows for participation in numerous cyclization reactions, yielding important nitrogen-containing ring systems. acs.orgrsc.org

The strategic placement of the amine and alkyne groups in 3-(4-Chlorophenyl)prop-2-yn-1-amine makes it an ideal precursor for a variety of nitrogen-containing heterocycles.

Pyrroles: The synthesis of substituted pyrroles, a common motif in medicinal chemistry, can be achieved from propargylamine derivatives. One effective method involves a one-pot tandem enyne cross-metathesis and cyclization reaction. For instance, a protected derivative, N-[1-(4-Chlorophenyl)-2-propyn-1-yl]-1,1-dimethylethyl ester carbamic acid, can be reacted with ethyl vinyl ether under microwave irradiation to form the corresponding 1,2,3-substituted pyrrole (B145914) in good yield. acs.org This demonstrates a facile entry to synthetically challenging pyrrole structures. acs.org Furthermore, the general structural motif is valuable, as demonstrated by the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one to yield a highly functionalized pyrrol-3-one. mdpi.com

Imidazoles: Propargylamines are effective components in multicomponent reactions for the synthesis of polysubstituted imidazoles. A general approach involves the reaction of a propargylamine, such as the parent prop-2-ynylamine, with aldehydes, benzyl, and ammonium (B1175870) acetate, catalyzed by copper-iron oxide nanoparticles. nih.gov This strategy allows for the construction of tetrasubstituted imidazole (B134444) derivatives, highlighting the potential for this compound to be used in similar convergent syntheses. nih.gov

Quinolines: The quinoline (B57606) core is another important heterocyclic structure accessible from propargylamine precursors. rsc.org While direct synthesis from this compound is not extensively documented, related multicomponent strategies showcase the feasibility. For example, 2,4-diaryl-quinolines can be synthesized through a one-pot reaction of an aniline (B41778) derivative, an aldehyde, and phenylacetylene, a compound structurally related to the target amine. ufms.br

Oxazoles: The conversion of propargylamines to oxazoles is a well-established transformation. acs.org A general synthetic route involves the acylation of the propargylamine, for example with benzoyl chloride, to form the corresponding N-propargylamide. This intermediate can then undergo cyclization, sometimes following a subsequent Sonogashira coupling at the terminal alkyne, to furnish the oxazole (B20620) ring system. wikipedia.org This stepwise approach provides a reliable method for constructing 2,5-disubstituted oxazoles. wikipedia.org

Table 1: Synthesis of Heterocycles from Propargylamine Derivatives

| Heterocycle | Synthetic Method | Starting Material Class | Catalyst/Reagents | Ref. |

| Pyrrole | Enyne Cross Metathesis–Cyclization | N-Boc-propargylamine | Grubbs Catalyst, Microwave | acs.org |

| Imidazole | Multicomponent Reaction | Propargylamine | CuFe2O4 NPs | nih.gov |

| Quinoline | Multicomponent Reaction | Phenylacetylene, Aniline | Hydrochloric Acid | ufms.br |

| Oxazole | Acylation-Cyclization | Propargylamine | Benzoyl Chloride, Coupling Catalysts | wikipedia.org |

The utility of the 4-chlorophenyl moiety, a key feature of the title compound, is evident in the synthesis of complex fused-ring systems. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized via a three-component reaction involving 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. nih.gov This highlights the role of the substituted phenyl ring in directing the assembly of polycyclic structures. nih.gov

In other work, multicomponent reactions have been employed to create chromeno[4,3-b]pyrrol-4(1H)-ones. These complex scaffolds possess two amino groups which can be further condensed with acids to generate even more complex fused systems, such as tetracyclic imidazole- or quinoxaline-fused heterocycles. nih.gov The synthesis of quinoline-containing fused systems like pyrido[2,3-d]pyrimidines further illustrates the construction of intricate, biologically relevant fused heterocycles. nih.gov

Building Block for Complex Organic Molecules and Natural Product Analogs

Propargylamines are valuable precursors for the synthesis of natural products and other complex organic molecules. revmaterialeplastice.ro A closely related chalcone, (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, has been identified as a key precursor for an alternative total synthesis of the quinoline alkaloids dubamine (B1209130) and graveoline. mdpi.com This underscores the strategic importance of the 3-(4-chlorophenyl)propene backbone, shared by the title amine, in the assembly of biologically active natural products.

Role in the Development of New Polymer Systems and Materials

The propargylamine moiety is increasingly recognized for its utility in materials science, particularly in the development of new polymers with enhanced properties. chemimpex.comrsc.org Propargylamine can be used in the manufacture of specialty polymers, where it contributes to improved heat resistance and mechanical strength. chemimpex.com

Research has shown that propargylamine is an attractive amine source for creating high-performance benzoxazine (B1645224) resins. rsc.org The incorporation of the propargyl group into the monomer structure allows for polymerization to occur at lower temperatures compared to traditional aniline-based systems. The polymerization proceeds through a complex mechanism involving both the ring-opening of the oxazine (B8389632) ring and additional polymerization of the ethynyl (B1212043) (alkyne) group. rsc.org Furthermore, propargylamine-based polymers containing porphyrin fragments have been studied for their photochemical properties, demonstrating electron transfer processes relevant to materials for electronics. revmaterialeplastice.ro

Table 2: Applications of Propargylamines in Polymer Science

| Polymer Type | Key Feature/Advantage | Monomer Source | Application Area | Ref. |

| Benzoxazine Resins | Low polymerization temperature, high performance | Propargylamine | Advanced composites | rsc.org |

| Specialty Polymers | Enhanced heat resistance and mechanical strength | Propargylamine | Automotive, Aerospace | chemimpex.com |

| Photochemical Polymers | Electron transfer properties | Propargylamine | Organic electronics | revmaterialeplastice.ro |

Derivatization for Probe Design in Chemical Biology

The unique reactivity of the propargylamine group makes it a valuable component in the design of chemical probes for biological applications. researchgate.net The terminal alkyne is particularly useful for "click" chemistry reactions and for its interactions with specific metal ions.

A notable example is a fluorescent probe based on a 4-propargylamino-1,8-naphthalimide structure, which was designed for the selective detection of gold(III) ions. researchgate.net The interaction between the propargylamine moiety and Au(III) induces a significant and observable change in the probe's absorption and emission spectra, allowing for visual and ratiometric sensing. researchgate.net

In another application, viscosity-sensitive fluorophores have been attached to nucleotide triphosphates (dCTP) using a propargylamine linker. These modified nucleotides can be incorporated into DNA strands by polymerases. The resulting DNA probes exhibit a light-up fluorescence response upon binding to a target protein, providing a tool to study DNA-protein interactions. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Chlorophenyl)prop-2-yn-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via palladium-catalyzed coupling reactions. A representative method involves:

- Substrates : N-Benzylprop-2-yn-1-amine and 4-chloroiodobenzene.

- Catalysts : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in Et₃N/CH₃CN.

- Conditions : Stirring at 80°C for 12–24 hours under inert atmosphere.

- Purification : Biotage flash column chromatography (hexane/ethyl acetate) yields the product as an orange oil with 67–88% efficiency .

Q. Optimization Strategies :

- Increasing catalyst loading to 10 mol% Pd(PPh₃)₂Cl₂ improves cross-coupling efficiency.

- Using aryl iodide additives (e.g., 4-iodotoluene) minimizes side reactions and enhances regioselectivity .

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Chloroiodobenzene | Pd(PPh₃)₂Cl₂/CuI | 77–88 |

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the alkyne proton (δ ~2.5–3.0 ppm) and aromatic protons (δ ~7.2–7.8 ppm) confirm connectivity. The 4-chlorophenyl group shows distinct splitting patterns .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 206.05) validate molecular weight .

- IR : Alkyne C≡C stretch (~2100–2250 cm⁻¹) and NH stretches (~3300 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What strategies are employed to resolve stereochemical challenges in derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Used to determine enantiomeric excess (e.g., Chiralpak AD-H column, hexane/i-PrOH 90:10, 1 mL/min). Enantiomeric ratios of 90:10 are achievable .

- X-ray Crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) resolve absolute configurations. For example, (R,Z)-isomers show specific torsion angles (e.g., C1-C2-C3-N1 = 178.2°) .

Q. How can hydrogen bonding patterns in crystalline derivatives be analyzed to predict supramolecular assembly?

- Methodological Answer :

- Graph Set Analysis : Classifies hydrogen bonds (e.g., D = donor, A = acceptor) into motifs like R₂²(8) (8-membered rings). For chlorophenyl derivatives, NH···Cl interactions (d = 3.2 Å, θ = 155°) stabilize layered structures .

- Software Tools : Mercury (CCDC) visualizes packing diagrams, while PLATON validates H-bond metrics .

Q. What mechanistic insights guide the palladium-catalyzed synthesis of this compound?

- Methodological Answer :

- Catalytic Cycle : Pd⁰ oxidative addition to aryl iodide forms PdII-aryl intermediates. Alkyne coordination and transmetallation precede reductive elimination to yield the product .

- Role of Additives : Aryl iodides (e.g., 4-iodotoluene) suppress Pd black formation, extending catalyst lifetime .

Q. Key Mechanistic Data :

| Step | Activation Energy (kcal/mol) | Rate-Limiting Step |

|---|---|---|

| Oxidative Addition | 12.5 | No |

| Transmetallation | 18.3 | Yes |

Safety and Handling in Research Settings

Q. What safety protocols are critical when handling this compound intermediates?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Waste Disposal : Segregate halogenated waste (e.g., unused aryl iodides) in designated containers for professional treatment .

- Ventilation : Use fume hoods during reactions involving volatile amines or chlorinated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.